The synthesis of Zelasudil involves complex organic chemistry techniques. The compound's molecular formula is C22H21F2N7O, with a molecular weight of approximately 437.45 g/mol . The synthesis typically begins with the formation of key intermediates, followed by coupling reactions to construct the final structure. Specific methods include:
The technical details of these methods are proprietary but generally follow established protocols in medicinal chemistry for similar compounds.
Zelasudil undergoes various chemical reactions that are crucial for its activity as a ROCK2 inhibitor. These reactions primarily involve:
The precise reaction mechanisms are still under investigation but are essential for understanding its pharmacodynamics.
Zelasudil acts primarily by inhibiting ROCK2, which is integral in various cellular processes related to fibrosis. The mechanism involves:
Data from preclinical studies indicate that Zelasudil significantly reduces collagen deposition in lung tissue models, showcasing its potential effectiveness in treating fibrotic diseases .
Zelasudil exhibits several notable physical and chemical properties:
These properties are crucial for understanding the drug's pharmacokinetics and formulation strategies .
Zelasudil's primary applications lie in the treatment of fibrotic diseases. Current research focuses on:
Additionally, ongoing studies explore its potential use in other conditions such as graft versus host disease and pancreatic ductal adenocarcinoma .
Rho Associated Coiled-Coil Containing Protein Kinase 2 is an intracellular serine/threonine kinase that acts as a central coordinator of cellular responses to mechanical stress and biochemical stimuli. It is activated by Rho guanosine triphosphatases (GTPases) following extracellular signals such as lysophosphatidic acid, thrombin, and transforming growth factor-beta. Upon activation, Rho Associated Coiled-Coil Containing Protein Kinase 2 phosphorylates downstream effectors including:
This kinase also translocates to the nucleus where it facilitates myocardin-related transcription factor–serum response factor–dependent transcription of profibrotic genes (e.g., connective tissue growth factor, smooth muscle actin). In immune cells, Rho Associated Coiled-Coil Containing Protein Kinase 2 forms a complex with Janus kinase 2 and signal transducer and activator of transcription 3, driving interleukin-17 and interleukin-21 production in T helper 17 cells. This dual role positions Rho Associated Coiled-Coil Containing Protein Kinase 2 at the intersection of fibrotic remodeling and inflammatory signaling [7].
Rho Associated Coiled-Coil Containing Protein Kinase 2 functions as a signaling nexus that integrates multiple profibrotic pathways:
Table 1: Rho Associated Coiled-Coil Containing Protein Kinase 2 Integration in Profibrotic Pathways
| Upstream Activator | Downstream Effect | Fibrosis Outcome |
|---|---|---|
| Transforming Growth Factor Beta | Phosphorylation of Smad transcription factors | Enhanced extracellular matrix production |
| Lysophosphatidic Acid | Actin polymerization via LIM kinase/cofilin | Myofibroblast differentiation |
| Tissue Stiffness | Myocardin-related transcription factor nuclear translocation | Connective tissue growth factor expression |
| Interleukin-6 | Signal transducer and activator of transcription 3 activation | T helper 17 cell polarization |
This nodal function enables Rho Associated Coiled-Coil Containing Protein Kinase 2 to amplify fibrotic responses across multiple tissue types. In lung fibrosis, Rho Associated Coiled-Coil Containing Protein Kinase 2 signaling drives both the differentiation of fibroblasts into collagen-secreting myofibroblasts and the recruitment of pro-inflammatory immune cells. Selective pharmacological inhibition of Rho Associated Coiled-Coil Containing Protein Kinase 2 (e.g., by zelasudil) disrupts this amplification loop without affecting Rho Associated Coiled-Coil Containing Protein Kinase 1–mediated homeostatic functions, thereby providing a precision approach to fibrosis treatment [1] [7].
Despite 90% homology in their kinase domains, Rho Associated Coiled-Coil Containing Protein Kinase 2 and Rho Associated Coiled-Coil Containing Protein Kinase 1 exhibit distinct and nonredundant functions:
Table 2: Functional Specialization of Rho Associated Coiled-Coil Containing Protein Kinase Isoforms
| Cellular Process | Rho Associated Coiled-Coil Containing Protein Kinase 1 Role | Rho Associated Coiled-Coil Containing Protein Kinase 2 Role |
|---|---|---|
| Cytoskeletal Dynamics | Stress fiber formation | Cortical contractility and cell migration |
| Immune Function | Neutrophil chemotaxis | T helper 17 cell differentiation, regulatory T cell suppression |
| Fibrosis Regulation | Vascular hyperpermeability | Transforming Growth Factor Beta–mediated myofibroblast differentiation |
| Gene Transcription | Not characterized | Myocardin-related transcription factor–serum response factor complex activation |
Key functional distinctions include:
Rho Associated Coiled-Coil Containing Protein Kinase 2 expression and activity are significantly elevated in fibrotic tissues across multiple organ systems:
Table 3: Evidence of Rho Associated Coiled-Coil Containing Protein Kinase 2 Upregulation in Fibrosis
| Tissue Type | Evidence of Upregulation | Functional Consequence |
|---|---|---|
| Lung (Idiopathic Pulmonary Fibrosis) | Increased kinase activity in patient lung biopsies | Enhanced collagen deposition and fibroblast-to-myofibroblast transition |
| Liver (Carbon Tetrachloride Model) | 3-fold increased messenger RNA in cirrhotic liver tissue | Promotion of hepatic stellate cell activation |
| Kidney (Diabetic Nephropathy) | Elevated protein expression in glomeruli | Albuminuria and glomerulosclerosis |
| Pancreas (Ductal Adenocarcinoma) | Overexpression in cancer-associated fibroblasts | Desmoplastic reaction and therapeutic resistance |
Mechanistic drivers of Rho Associated Coiled-Coil Containing Protein Kinase 2 upregulation include:
Preclinical studies demonstrate that selective Rho Associated Coiled-Coil Containing Protein Kinase 2 inhibition with zelasudil reverses these pathological changes. In human fibrotic lung tissue explants, zelasudil significantly reduced collagen production and downregulated key fibrosis genes. In pancreatic cancer models, it attenuated cancer-associated fibrosis and improved survival when combined with chemotherapy [1] [7]. These findings validate Rho Associated Coiled-Coil Containing Protein Kinase 2 as a master regulator of the fibrotic microenvironment and support the therapeutic rationale for zelasudil in multiple fibrotic indications.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1